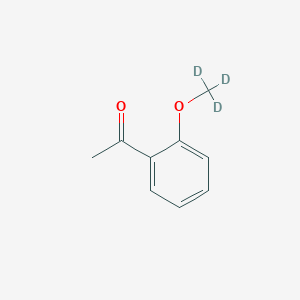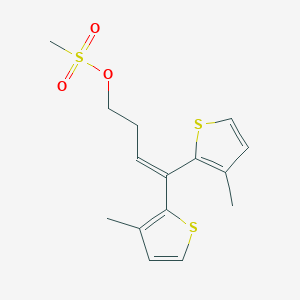
2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid
概要
説明
2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid (MMFA) is a chemical compound that belongs to the furan family. It has been found to have potential applications in the field of scientific research. MMFA is a promising compound for the development of new drugs due to its unique molecular structure and properties.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. Moreover, this compound has been found to inhibit the growth of Candida albicans by disrupting the fungal cell wall.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by suppressing the activity of COX-2. Moreover, this compound has been found to disrupt the fungal cell wall by inhibiting the synthesis of β-glucan.
実験室実験の利点と制限
2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its yield is moderate. This compound has been found to have potent anticancer, anti-inflammatory, and antifungal activities, which make it a promising compound for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Moreover, the toxicity of this compound has not been fully evaluated, and its safety profile needs to be established before it can be used in clinical trials.
将来の方向性
There are several future directions for the research on 2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid. One direction is to elucidate its mechanism of action and identify its molecular targets. Another direction is to evaluate its toxicity and establish its safety profile. Moreover, this compound can be further studied for its potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease. Furthermore, the synthesis of this compound can be optimized to increase its yield and purity. Finally, the structure-activity relationship of this compound can be studied to identify more potent analogs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound for the development of new drugs due to its unique molecular structure and properties. It has been found to have potent anticancer, anti-inflammatory, and antifungal activities. This compound has several advantages for lab experiments, such as its relatively simple synthesis method and moderate yield. However, further research is needed to elucidate its mechanism of action, evaluate its toxicity, and establish its safety profile. Moreover, this compound can be further studied for its potential applications in the treatment of other diseases, and its synthesis can be optimized to increase its yield and purity.
科学的研究の応用
2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid has been found to have potential applications in the field of scientific research. It has been studied for its anticancer, anti-inflammatory, and antifungal activities. This compound has been found to inhibit the growth of human cancer cells, including breast, lung, and prostate cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, this compound has been found to have antifungal activity against Candida albicans.
生化学分析
Biochemical Properties
2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid plays a role in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, a post-translational modification that links metabolism to cellular function . This interaction improves mitochondrial homeostasis and bioenergetics, contributing to cellular stress responses and survival under ischemic-like conditions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. In neuronal cells, this compound enhances mitochondrial protein O-GlcNAcylation, which improves mitochondrial network homeostasis and bioenergy production . Additionally, it inhibits the mitochondrial apoptosis pathway, promoting cell survival under stress conditions . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses to metabolic stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound enhances O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification that acts as a metabolic sensor . This modification improves mitochondrial function and bioenergetics, leading to increased cellular resilience under stress conditions. Additionally, the compound’s interaction with mitochondrial proteins inhibits the mitochondrial apoptosis pathway, further promoting cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under various conditions, allowing for sustained enhancement of mitochondrial protein O-GlcNAcylation and improved mitochondrial function over extended periods . These findings suggest that this compound can have long-lasting effects on cellular metabolism and stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances mitochondrial function and bioenergetics without causing significant adverse effects . At higher doses, potential toxic effects may be observed, including disruptions in cellular metabolism and increased oxidative stress . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s enhancement of O-GlcNAcylation suggests its involvement in nutrient-sensing pathways that link metabolism to cellular function . Additionally, the compound’s effects on mitochondrial function indicate its role in regulating metabolic flux and maintaining cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, the compound accumulates in mitochondria, where it exerts its effects on mitochondrial protein O-GlcNAcylation and bioenergetics . This targeted distribution enhances the compound’s efficacy in modulating cellular metabolism and stress responses.
Subcellular Localization
The subcellular localization of this compound is primarily within mitochondria, where it enhances O-GlcNAcylation of mitochondrial proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific mitochondrial compartments . The compound’s activity within mitochondria is crucial for its effects on mitochondrial function, bioenergetics, and cellular stress responses.
特性
IUPAC Name |
2-(4-methoxyphenyl)-5-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8-7-11(13(14)15)12(17-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDUZIXEBMNUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



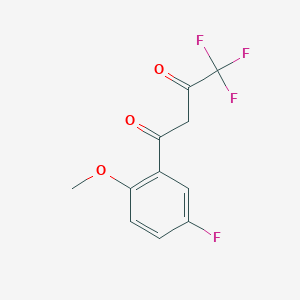
![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)
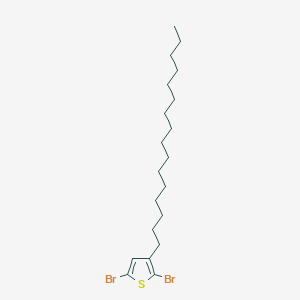
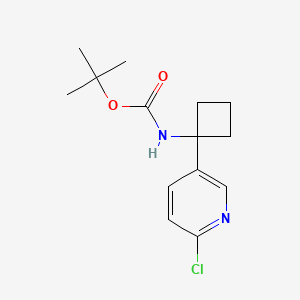




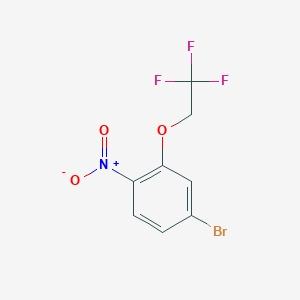


![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1458955.png)
